(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one
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Overview
Description
5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 3-chloro-4-methylaniline in the presence of a suitable catalyst. This reaction forms an imine intermediate, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, and the use of a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial, antifungal, and anticancer activities.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones with different substituents on the benzylidene and phenyl rings. Examples include:
- 5-(2-hydroxybenzylidene)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
- 5-(4-chlorobenzylidene)-2-(3-nitrophenyl)imino-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.
Properties
Molecular Formula |
C19H16BrClN2O2S |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16BrClN2O2S/c1-3-25-16-7-5-13(20)8-12(16)9-17-18(24)23-19(26-17)22-14-6-4-11(2)15(21)10-14/h4-10H,3H2,1-2H3,(H,22,23,24)/b17-9- |
InChI Key |
LFIGBHXQMLELML-MFOYZWKCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)Cl)S2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)Cl)S2 |
Origin of Product |
United States |
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